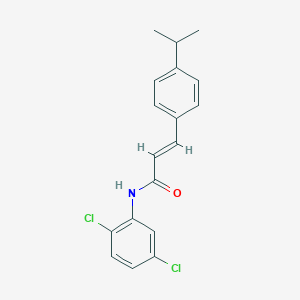![molecular formula C12H13N3O3S B414398 2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one CAS No. 155225-31-3](/img/structure/B414398.png)
2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one” is a chemical compound with the linear formula C12H13N3O3S . It has a molecular weight of 279.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient and simple one-pot protocol has been developed for the synthesis of substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids . The reaction involves the cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide, and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast (Saccharomyces cerevisiae) .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiazolidin-4-one ring, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 279.32 and a linear formula of C12H13N3O3S .
作用机制
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively studied for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their potential as anticancer agents .
Mode of Action
Thiazolidin-4-one derivatives have been found to interact with their targets, leading to changes that can inhibit the growth of cancer cells . For instance, some thiazolidin-4-one derivatives have shown potent inhibitory activity against the cell division cycle phosphatase (CDC25) enzyme .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to affect various biochemical pathways related to cell growth and proliferation, contributing to their anticancer activities .
Result of Action
Thiazolidin-4-one derivatives have been reported to exhibit significant anticancer activities, suggesting that they may induce apoptosis or inhibit the proliferation of cancer cells .
生化分析
Biochemical Properties
2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The interaction with these enzymes occurs through the binding of the thiazolidin-4-one moiety to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of enzyme activity . For example, the binding of this compound to tyrosinase results in the inhibition of melanin synthesis . Additionally, this compound can interact with DNA, leading to changes in gene expression and the activation of apoptotic pathways . The hydrazono group of the compound is particularly important for its binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are important for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects . These findings highlight the importance of dosage optimization in the use of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The metabolic pathways of this compound are complex and involve multiple steps, highlighting the need for detailed metabolic studies to fully understand its biochemical role .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness . Understanding the transport and distribution of this compound is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for its role in regulating cellular processes and achieving its therapeutic effects .
属性
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-13-15-12-14-11(16)7-19-12/h3-6H,7H2,1-2H3,(H,14,15,16)/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVYIIYHZZVIQJ-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

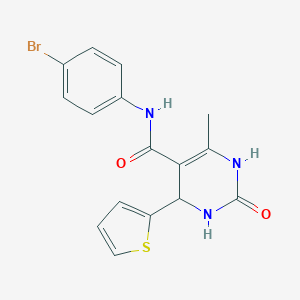


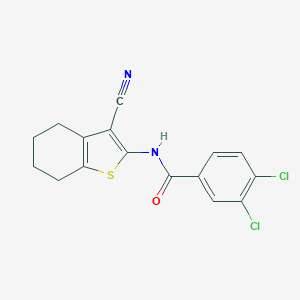

![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)
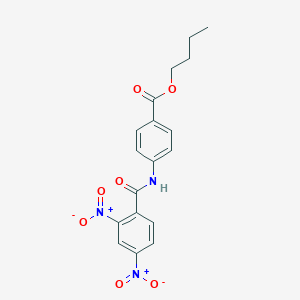
![(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B414329.png)
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B414331.png)
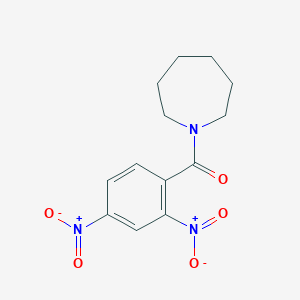

![Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414336.png)
